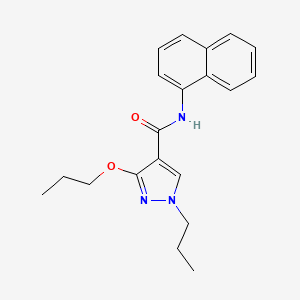
N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" is a derivative of the 1H-pyrazole class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with naphthalene and pyrazole moieties have been synthesized and evaluated for various biological activities, including as antimicrobial agents and receptor antagonists .
Synthesis Analysis
The synthesis of related compounds involves the formation of pyrazole derivatives through heterocyclization reactions. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Another synthesis method reported involves a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids . These methods could potentially be adapted for the synthesis of "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This suggests that the molecular structure of "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" could also be elucidated using similar techniques to understand its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the nature of their substituents. In the case of the 1-arylpyrazole class of σ1 receptor antagonists, the presence of a basic amine and the nature of the spacer between the amino and pyrazole groups were crucial for activity . This indicates that "N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" may also exhibit specific chemical reactivity based on its functional groups, which could be explored in further studies.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds have shown promising physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties . Additionally, the naphthalene-pyrazole conjugate demonstrated selective sensing abilities for Al(III) ions, indicating that the compound of interest might also possess unique physical or chemical properties that could be exploited for various applications .
Wissenschaftliche Forschungsanwendungen
Interaction with Receptors
One study focused on the molecular interaction of a structurally similar antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1), with the CB1 cannabinoid receptor. Using AM1 molecular orbital method, conformational analyses were conducted, leading to the development of unified pharmacophore models for CB1 receptor ligands. The study provides insights into the steric binding interaction and the contribution of different conformers to binding affinity, which could be relevant to understanding how N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide interacts with similar receptors (Shim et al., 2002).
Synthesis Techniques
Research on the synthesis of related compounds includes the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of "N-(1-Naphthyl)furan-2-carboxamide." This compound was further processed to synthesize "2-(furan-2-yl)benzo[e][1,3]benzothiazole," showcasing a method that could potentially be adapted for the synthesis of N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its derivatives (Aleksandrov & El’chaninov, 2017).
Applications in Materials Science
A study on naphthalene diimides (NDIs), which share the naphthalene core with N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, revealed their high photochemical and redox activities. These NDIs were used to form stable radical anions upon irradiation in the presence of electron donors, indicating potential applications in materials science for the development of novel photoactive materials (Liu et al., 2020).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and storing the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to gather this information.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-12-23-14-17(20(22-23)25-13-4-2)19(24)21-18-11-7-9-15-8-5-6-10-16(15)18/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDXOAPNRCQOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

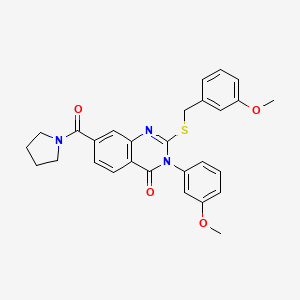
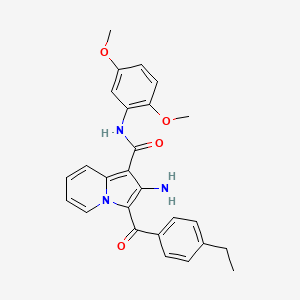
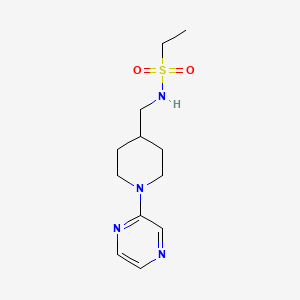
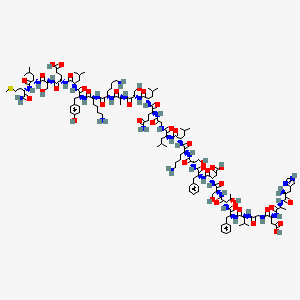
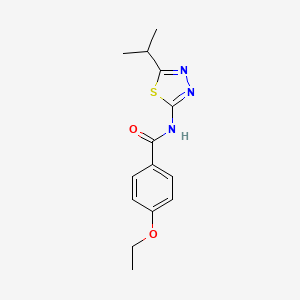
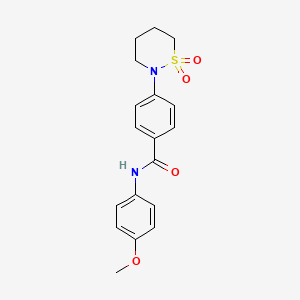

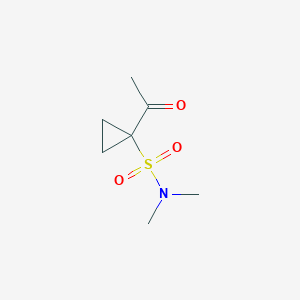
![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)
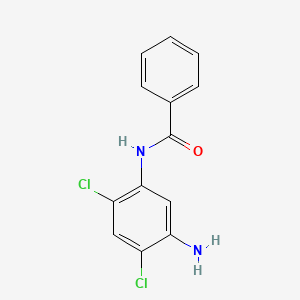
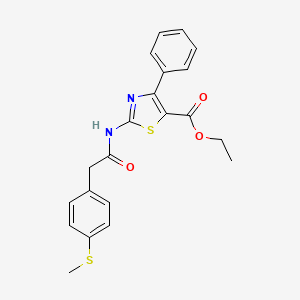
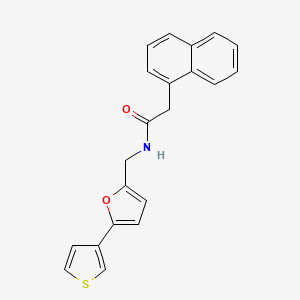
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)